4-[(3-Bromophenyl)methyl]morpholine hydrochloride
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Overview
Description
4-[(3-Bromophenyl)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl. It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Bromophenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-[(3-azidophenyl)methyl]morpholine .
Scientific Research Applications
4-[(3-Bromophenyl)methyl]morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Research: The compound can be used to study the effects of morpholine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability .
Comparison with Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
4-(3-Chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)morpholine: Similar structure but with a methyl group instead of bromine.
Uniqueness: 4-[(3-Bromophenyl)methyl]morpholine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can affect the compound’s physical and chemical properties, making it suitable for particular applications .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPOKJXJKNBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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